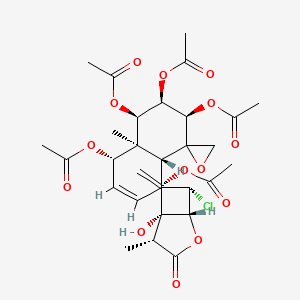
Hexobendine
Übersicht
Beschreibung
Hexobendine is a chemical compound known for its vasodilatory properties. It acts as an adenosine reuptake inhibitor, which means it can increase the levels of adenosine in the body by preventing its reabsorption. This action helps in dilating blood vessels, thereby improving blood flow. This compound is primarily used in the treatment of cardiovascular conditions such as angina pectoris .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Hexobendin kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthese beginnt mit der Reaktion zwischen 3,4,5-Trimethoxybenzoylchlorid und 3-Chlorpropanol unter Bildung des Esters 3-Chlorpropyl-3,4,5-trimethoxybenzoat. Dieser Zwischenstoff wird dann mit 1,2-Dimethylethylendiamin umgesetzt, um Hexobendin zu erhalten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Hexobendin folgt dem gleichen Syntheseweg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst eine sorgfältige Steuerung von Temperatur, Druck und Reaktionszeit, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Hexobendin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Hexobendin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch reduziert werden, um entsprechende reduzierte Produkte zu bilden.
Substitution: Hexobendin kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Je nach gewünschtem Substitutionsprodukt können verschiedene Nucleophile verwendet werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene Carbonsäuren oder Ketone liefern, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Hexobendin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Modellverbindung bei der Untersuchung vasodilatorischer Mechanismen und der Hemmung der Adenosin-Wiederaufnahme verwendet.
Biologie: Hexobendin wird in der Forschung im Zusammenhang mit der Herz-Kreislauf-Physiologie und der Rolle von Adenosin in zellulären Prozessen verwendet.
Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere Angina pectoris, untersucht.
Wirkmechanismus
Hexobendin übt seine Wirkung aus, indem es die Wiederaufnahme von Adenosin hemmt, einem Nukleosid, das eine wichtige Rolle in verschiedenen physiologischen Prozessen spielt. Durch die Verhinderung der Wiederaufnahme von Adenosin erhöht Hexobendin seine Konzentration im Blutkreislauf. Adenosin bindet dann an seine Rezeptoren an den Blutgefäßen, wodurch diese sich erweitern und die Durchblutung verbessert wird. Dieser Mechanismus ist besonders vorteilhaft bei Erkrankungen wie Angina pectoris, wo eine verbesserte Durchblutung die Symptome lindern kann .
Wissenschaftliche Forschungsanwendungen
Hexobendine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying vasodilatory mechanisms and adenosine reuptake inhibition.
Biology: this compound is used in research related to cardiovascular physiology and the role of adenosine in cellular processes.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases, particularly angina pectoris.
Wirkmechanismus
Hexobendine exerts its effects by inhibiting the reuptake of adenosine, a nucleoside that plays a crucial role in various physiological processes. By preventing the reabsorption of adenosine, this compound increases its concentration in the bloodstream. Adenosine then binds to its receptors on blood vessels, causing them to dilate and improve blood flow. This mechanism is particularly beneficial in conditions like angina pectoris, where improved blood flow can alleviate symptoms .
Vergleich Mit ähnlichen Verbindungen
Hexobendin wird oft mit anderen Vasodilatatoren und Adenosin-Wiederaufnahmehemmern verglichen. Einige ähnliche Verbindungen umfassen:
Dipyridamol: Ein weiterer Adenosin-Wiederaufnahmehemmer mit ähnlichen vasodilatorischen Wirkungen.
Dilazep: Eine Verbindung mit ähnlichen Wirkmechanismen, aber unterschiedlicher chemischer Struktur.
Pentoxifyllin: Ein Vasodilatator mit zusätzlichen entzündungshemmenden Eigenschaften.
Hexobendin ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die es ermöglicht, die Adenosin-Wiederaufnahme effektiv zu hemmen und potente vasodilatorische Wirkungen zu erzielen .
Eigenschaften
IUPAC Name |
3-[methyl-[2-[methyl-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]amino]ethyl]amino]propyl 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O10/c1-31(11-9-15-41-29(33)21-17-23(35-3)27(39-7)24(18-21)36-4)13-14-32(2)12-10-16-42-30(34)22-19-25(37-5)28(40-8)26(20-22)38-6/h17-20H,9-16H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQAMFQCSAJCRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)CCN(C)CCCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202302 | |
| Record name | Hexobendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-03-5 | |
| Record name | Hexobendine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexobendine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexobendine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13265 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hexobendine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexobendine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXOBENDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6X4SYR93B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(2-methylhexanoylamino)phenyl] N-methylcarbamate](/img/structure/B1673149.png)










